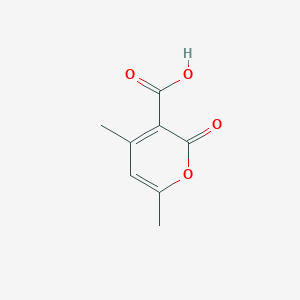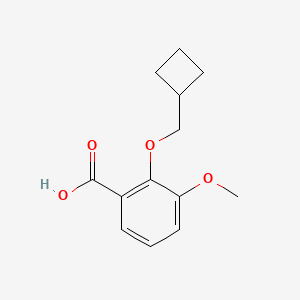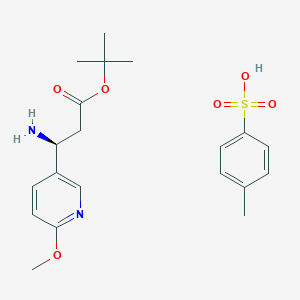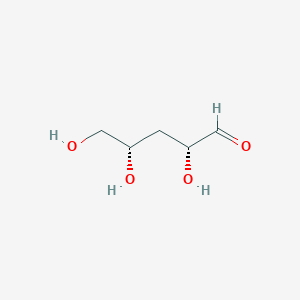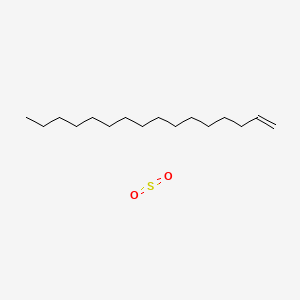![molecular formula C13H10N4O2 B3261164 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone CAS No. 339589-58-1](/img/structure/B3261164.png)
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
Übersicht
Beschreibung
“1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone” is a chemical compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
Oxadiazoles, including “this compound”, have been synthesized through various methods . One common method involves the thermolysis of hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Oxadiazoles, including “this compound”, have been widely studied due to their broad range of chemical and biological properties . They have been utilized in the development of new drugs .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C2H2ON2 and it has a molecular mass of 70.05 g/mol . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Applications
A study described the synthesis and evaluation of heterocyclic compounds derived from 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related structures, showing potential antiviral activities against HSV1 and HAV-MBB, indicating their relevance in the development of new antiviral agents (Attaby et al., 2006). Additionally, compounds synthesized from similar structures exhibited significant antimicrobial activity, suggesting their utility in creating new antimicrobial agents (Salimon et al., 2011).
Anticancer Activities
Research on novel 1,2,4-Oxadiazole derivatives, including structures akin to 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone, showed promising anticancer activities. These findings highlight the compound's potential as a scaffold for developing anticancer agents (Redda & Gangapuram, 2007).
Antioxidant Properties
Another application area is the synthesis of compounds with potent antioxidant activities. Research into novel bioactive 1,2,4-oxadiazole natural product analogs bearing specific moieties showed significant antioxidant properties, indicating the potential of these compounds in oxidative stress-related therapeutic applications (Maftei et al., 2013).
Fluorescent Materials for OLED Devices
Furthermore, derivatives of 1,2,5-oxadiazolo[3,4-c]pyridines, related to the core structure of interest, have been explored for their use as red fluorescent materials in OLED devices. This application underscores the compound's relevance in materials science, particularly in developing new electronic and photonic materials (Gorohmaru et al., 2002).
Zukünftige Richtungen
The future directions for “1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone” and similar compounds could involve further exploration of their therapeutic potential. Oxadiazoles have been identified as important synthons in the development of new drugs , and there is ongoing interest in their potential applications in medicinal and pharmaceutical chemistry .
Eigenschaften
IUPAC Name |
1-(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-7(18)9-10(14)12-13(17-19-16-12)15-11(9)8-5-3-2-4-6-8/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVHYOVMLHUVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=NON=C2N=C1C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)
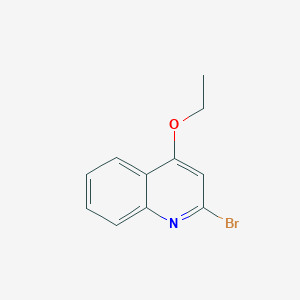




![8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid](/img/structure/B3261138.png)
